molecular formula C8H8F3NS B1303377 {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine CAS No. 234450-33-0

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine

Cat. No.: B1303377
CAS No.: 234450-33-0
M. Wt: 207.22 g/mol
InChI Key: YPPYNSNXKGEPFF-UHFFFAOYSA-N
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Description

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine (CAS RN: 234450-33-0 ) is a chemical compound with the molecular formula C 8 H 8 F 3 NS and a molecular weight of 207.22 g/mol. This benzylamine derivative is characterized by a trifluoromethylthio (SCF 3 ) group attached at the meta-position of the phenyl ring, a feature of significant interest in modern medicinal and agrochemical research. The incorporation of both the benzylamine and the SCF 3 group makes this compound a valuable building block. The benzylamine moiety provides a primary amine handle for further synthetic derivatization, commonly used in the synthesis of amides, sulfonamides, and imines, or for the preparation of chemical libraries. The SCF 3 group is a highly lipophilic and electron-withdrawing substituent. Its introduction into organic molecules is a established strategy in drug discovery to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. The SCF 3 group can participate in specific intermolecular interactions, including halogen bonding, which can be critical for biological activity. The unique properties of the trifluoromethyl group have led to its inclusion in numerous FDA-approved pharmaceuticals, highlighting its importance in designing bioactive molecules. This chemical is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use. The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C.

Properties

IUPAC Name

[3-(trifluoromethylsulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPYNSNXKGEPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380692
Record name 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234450-33-0
Record name 3-[(Trifluoromethyl)thio]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234450-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Specific Preparation Methods

Nucleophilic Substitution Using Halogenated Precursors

This method involves the reaction of halogenated aromatic compounds with trifluoromethylthiolating agents under basic conditions.

Reaction Scheme:

$$
\text{Ar-X + CF}3\text{S-H} \xrightarrow{\text{Base}} \text{Ar-SCF}3
$$
Where:

  • Ar-X : Halogenated aromatic precursor
  • CF₃S-H : Trifluoromethylthiol source (e.g., trifluoromethanesulfenyl chloride)
Conditions:
  • Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
  • Base: Sodium hydroxide or potassium carbonate
  • Temperature: 50–80°C
Findings:

This approach provides high yields (>80%) and is cost-effective due to readily available starting materials.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are widely used for synthesizing complex aromatic amines with trifluoromethyl groups.

Reaction Scheme:

$$
\text{Ar-NO}2 + \text{CF}3\text{S-H} + \text{Metal Catalyst} \rightarrow \text{Ar-SCF}3\text{-NH}2
$$

Catalysts:
  • Nickel(II) nitrate combined with bathophenanthroline (BPhen)
  • Iridium-based photoredox catalysts
Conditions:
  • Solvent: Dimethyl sulfoxide (DMSO) and dimethoxyethane (DME)
  • Temperature: ~80°C
  • Light Source: Blue LEDs (456–460 nm)
Findings:

This method achieves high regioselectivity and enables modular synthesis of derivatives featuring trifluoromethyl groups.

Reductive Amination of Nitroarenes

In this approach, nitroarenes are reduced to amines while simultaneously introducing the trifluoromethyl-sulfanyl group.

Reaction Scheme:

$$
\text{Ar-NO}2 + \text{CF}3\text{S-H} + \text{Reductant} \rightarrow \text{Ar-SCF}3\text{-NH}2
$$

Conditions:
  • Reductants: Hantzsch ester or sodium borohydride
  • Acidic medium: Triflic acid (HOTf)
Findings:

This method is particularly effective for synthesizing amines with high purity and minimal side products.

Optimization Parameters

Reaction Solvents

The choice of solvent significantly impacts yield and selectivity. DMSO/DME mixtures have been identified as optimal for reactions involving trifluoromethylthiolation.

Temperature Control

Reactions performed at temperatures between 50–80°C ensure efficient activation of reagents without degrading sensitive functional groups.

Catalyst Loading

Using a precise catalyst concentration (e.g., 4 mol% iridium complexes) prevents over-reaction and ensures high product yields.

Data Table Summary

Method Starting Materials Catalyst Yield (%) Key Advantages
Nucleophilic Substitution Halogenated aromatics, CF₃S-H None >80 Cost-effective, simple setup
Metal-Catalyzed Coupling Nitroarenes, CF₃S-H Ni/BPhen, Iridium ~85 High regioselectivity
Reductive Amination Nitroarenes, CF₃S-H, reductant None ~90 High purity, minimal byproducts

Chemical Reactions Analysis

Types of Reactions

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The presence of the trifluoromethyl group is known to enhance the biological activity of compounds. Studies have shown that derivatives containing this group exhibit significant antimicrobial properties. For instance, compounds similar to {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine have been reported to inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The unique electronic properties imparted by the trifluoromethyl group enhance interactions with biological targets, potentially improving therapeutic efficacy.

Anticancer Properties
Research indicates that compounds with trifluoromethyl and sulfanyl groups may also exhibit anticancer activity. The electronic effects of the trifluoromethyl group can enhance the binding affinity to proteins involved in cancer pathways, making these compounds promising candidates for further development in oncology .

Pharmaceutical Development

Drug Design
The incorporation of the trifluoromethyl group has been linked to improved pharmacodynamics and pharmacokinetics in drug design. For example, FDA-approved drugs containing trifluoromethyl moieties have demonstrated enhanced potency and selectivity for their biological targets . This trend suggests that this compound could serve as a scaffold for developing new pharmaceuticals targeting various diseases.

Materials Science

Synthesis of Functional Materials
The unique properties of this compound make it a candidate for synthesizing advanced materials. Its ability to participate in various chemical reactions allows for the creation of functionalized polymers and nanomaterials with specific properties tailored for applications in electronics and photonics .

Case Study: Antimicrobial Efficacy

A study conducted on several trifluoromethyl-substituted phenyl compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that increasing the lipophilicity through trifluoromethyl substitution significantly enhanced antimicrobial activity .

Case Study: Cancer Cell Line Inhibition

In vitro studies showed that derivatives similar to this compound inhibited the proliferation of specific cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through interaction with cellular signaling pathways .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Methoxy-3-(trifluoromethyl)phenolMethoxy and trifluoromethyl groupsAntioxidant
4-Methoxy-3-(trifluoromethyl)benzaldehydeAldehyde functional groupReactive; used in organic synthesis
4-(Trifluoromethoxy)anilineAmino group instead of hydroxymethylVaries; exhibits different biological activities

This table illustrates how variations in structural features influence biological activity, highlighting the potential of this compound as a versatile compound in drug discovery.

Mechanism of Action

The mechanism of action of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine involves its interaction with molecular targets, such as enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Trifluoromethylsulfanyl Group

{2-[(Trifluoromethyl)sulfanyl]phenyl}methanamine
  • Structure : -SCF₃ at the 2-position.
  • This isomer is less commonly reported in synthesis workflows .
1-{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine
  • Structure : -SCF₃ at the 4-position.
  • This isomer may exhibit higher crystallinity due to symmetrical packing .

Substituted Benzylamines with Trifluoromethyl Groups

2-[3-(Trifluoromethyl)phenyl]ethanamine
  • Structure : Ethylamine chain (-CH₂CH₂NH₂) with a 3-CF₃-phenyl group.
  • Key Differences :
    • Chain Length : The extended ethylamine chain increases molecular flexibility and basicity (pKa ~9.5–10.5) compared to the benzylamine analog.
    • Applications : Used as a building block in neurotransmitter analogs due to structural similarity to phenethylamines .
(3,5-Bis(trifluoromethyl)phenyl)methanamine
  • Structure : Two -CF₃ groups at 3- and 5-positions.
  • Impact: Enhanced lipophilicity (logP ~3.8 vs. ~2.5 for mono-CF₃ analogs). Reduced metabolic clearance in vivo due to steric shielding of the amine .

Functionalized Derivatives with Heterocycles or Halogens

[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine
  • Structure : Oxetane ring fused to the phenyl group.
  • Solubility: The oxygen atom enhances aqueous solubility (logS ~-2.1) compared to purely aromatic analogs (logS ~-3.5) .
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
  • Structure : Fluorine at the 3-position and -N-methylation.
  • Impact :
    • Electron Effects : Fluorine’s electron-withdrawing nature further lowers amine basicity (pKa ~7.8).
    • Metabolic Stability : N-methylation reduces oxidative deamination, extending half-life in pharmacokinetic studies .

Cyclic and Hydrophilic Modifications

(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride
  • Structure : Tetrahydropyran (oxan-4-yl) substituent.
  • Properties: Hydrophilicity: The cyclic ether improves water solubility (logP ~1.2 vs. ~2.5 for non-cyclic analogs). Applications: Used as a hydrophilic scaffold in prodrug design .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS Number logP* pKa*
{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine C₈H₈F₃NS 207.22 EN300-755338 2.5 8.9
2-[3-(Trifluoromethyl)phenyl]ethanamine C₉H₁₀F₃N 189.18 104223 2.8 9.7
(3,5-Bis(trifluoromethyl)phenyl)methanamine C₉H₇F₆N 243.15 85068-29-7 3.8 8.2
[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine C₁₁H₁₂F₃NO 231.21 1823811-87-5 1.9 7.5

*Estimated values based on structural analogs and computational models.

Biological Activity

The compound {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine, known by its chemical identifier 234450-33-0, features a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring and a methanamine group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with various biological targets, such as enzymes and receptors. The methanamine moiety allows for the formation of hydrogen bonds, facilitating interactions that can modulate the activity of target molecules and influence biochemical pathways.

Key Reactions

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Converts the trifluoromethyl group to a methyl group.
  • Substitution : The methanamine group can participate in nucleophilic substitution reactions.

These reactions are crucial for understanding how the compound might behave in biological systems and its potential applications in drug discovery.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis (Mtb) . The inclusion of the trifluoromethyl group has been correlated with improved pharmacodynamics and pharmacokinetic properties, enhancing the overall efficacy of these compounds in therapeutic settings.

Pharmacological Studies

A review of FDA-approved drugs containing trifluoromethyl groups highlights their role in treating various diseases. These drugs often demonstrate enhanced potency due to the electronic effects imparted by the trifluoromethyl substituent. For example, modifications to phenolic structures with trifluoromethyl groups have resulted in increased inhibition rates of serotonin uptake compared to non-fluorinated analogs .

Case Studies

  • Antimicrobial Activity : A study evaluating a series of pyrazole derivatives containing trifluoromethyl groups found that these compounds inhibited the growth of several bacterial strains effectively. The most potent derivatives achieved over 99% reduction in colony-forming units (CFUs) within hours .
  • Tuberculosis Treatment : Research on oxadiazole derivatives demonstrated that certain compounds exhibit activity against monoresistant strains of Mtb, with notable metabolic stability and bioavailability. This suggests that similar structures, including this compound, could be explored for their potential as anti-tubercular agents .

Data Tables

Compound Target Pathogen Activity Reference
This compoundMRSASignificant growth inhibition
Related Trifluoromethyl CompoundMycobacterium tuberculosisActive against resistant strains
Pyrazole DerivativeVarious Bacteria>99% CFU reduction in 8 hours

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves multi-step protocols, such as nucleophilic substitution or reductive amination. For example, NaBH3_3CN-mediated reductive amination (e.g., coupling aldehydes with amines) achieved a 31% yield in related trifluoromethylphenyl derivatives . Adjusting solvent polarity (e.g., THF vs. MTBE) and stoichiometric ratios of reagents (e.g., NaBH3_3CN) can optimize yields. Reaction monitoring via TLC or HPLC is critical for intermediate purification .
  • Key Considerations : Low yields may arise from steric hindrance due to the trifluoromethyl group; inert atmospheres (N2_2) may improve stability of intermediates .

Q. How should researchers handle and characterize the physicochemical properties of this compound?

  • Characterization Methods :

  • Density/Refractive Index : Use a densitometer (e.g., 1.222 g/mL at 25°C for analogs) .
  • Solubility : Test in polar (water, methanol) vs. non-polar solvents (hexane); insolubility in water is common for trifluoromethyl derivatives .
  • Stability : Store at 2–8°C in amber vials to prevent degradation; monitor via 1^1H NMR for decomposition (e.g., disappearance of amine protons) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Protocols :

  • Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure .
  • Work in fume hoods with HEPA filters to mitigate inhalation risks; respiratory protection (e.g., N95 masks) is advised for aerosol-prone steps .
  • Emergency spill kits should include neutralizing agents (e.g., sodium bicarbonate) for acidic byproducts .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of trifluoromethyl/sulfanyl-substituted benzylamines, and how can structure-activity relationships (SAR) be explored?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-negative (e.g., E. coli) and fungal strains (e.g., C. albicans) using microbroth dilution. The trifluoromethyl group enhances lipophilicity, improving membrane penetration .
  • SAR Studies : Synthesize analogs with varied substituents (e.g., bromo, methoxy) on the phenyl ring; compare IC50_{50} values to identify critical functional groups .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Experimental Design :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >160°F flash point for analogs) .
  • pH Sensitivity : Incubate in buffers (pH 2–12) and analyze via LC-MS for degradation products (e.g., sulfoxide formation under oxidative conditions) .

Q. What computational tools can predict the electronic and steric effects of the trifluoromethyl/sulfanyl moiety?

  • Approaches :

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution and HOMO/LUMO gaps, which influence reactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) to rationalize metabolic pathways .

Q. Which analytical techniques are most reliable for quantifying trace impurities in synthesized batches?

  • Techniques :

  • HPLC-MS : Employ C18 columns with acetonitrile/water gradients; detect impurities at ppm levels .
  • NMR Spectroscopy : 19^{19}F NMR is specific for tracking trifluoromethyl group integrity .

Q. How does the compound interact with in vivo systems, particularly metabolic enzymes?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-HRMS. The sulfanyl group may undergo glutathione conjugation .
  • PET Tracers : Radiolabel with 18^{18}F to study biodistribution and receptor binding (e.g., S1P1 receptors) in animal models .

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